molecular formula C7H3ClF5NO B1412078 2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1228897-80-0

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1412078
CAS No.: 1228897-80-0
M. Wt: 247.55 g/mol
InChI Key: MQNKOXWVGWZHBF-UHFFFAOYSA-N
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Description

. The presence of both chloro and trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable compound for various applications.

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its unique chemical properties.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides, offering enhanced efficacy and stability.

    Material Science: It is employed in the synthesis of advanced materials with specific properties, such as increased resistance to degradation.

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the overall metabolic processes.

Cellular Effects

The effects of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in the detoxification processes, thereby altering the cellular response to various stressors. Additionally, it has been reported to impact cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .

Molecular Mechanism

At the molecular level, 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Additionally, 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in various applications.

Dosage Effects in Animal Models

The effects of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects . For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is also influenced by its interactions with binding proteins, which can affect its localization and overall bioavailability .

Subcellular Localization

The subcellular localization of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through specific targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its activity, as it can interact with specific enzymes and proteins localized in these regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific reaction conditions. For instance, the trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable radical initiator.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives, such as:

  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-3-(trifluoromethyl)pyridine

Uniqueness

What sets 2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine apart is its combination of chloro and difluoromethoxy groups, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties, such as pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-5-3(15-6(9)10)1-2-4(14-5)7(11,12)13/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNKOXWVGWZHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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